N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide
描述
N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential as a cancer treatment.
作用机制
The exact mechanism of action of DMXAA is not fully understood, but it is thought to work by stimulating the production of cytokines, which are small proteins that play a role in the immune response. Specifically, DMXAA has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DMXAA has been shown to increase blood flow to tumors, which can improve the delivery of chemotherapy drugs to the tumor site. It has also been shown to increase the permeability of tumor blood vessels, which can enhance the uptake of chemotherapy drugs.
实验室实验的优点和局限性
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easy to study. However, DMXAA also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, it has been shown to have some toxicity in animal models, which may limit its use in clinical trials.
未来方向
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of DMXAA's potential as a combination therapy with other anti-cancer drugs. Finally, researchers are also interested in exploring the use of DMXAA in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
DMXAA is a synthetic compound that has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. DMXAA has several advantages for use in lab experiments, but also has some limitations. Future research on DMXAA will focus on developing new synthesis methods, investigating its potential as a combination therapy, and exploring its use in the treatment of other diseases.
科学研究应用
DMXAA has been extensively studied for its anti-tumor properties. In vitro studies have shown that DMXAA can induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition to its anti-tumor properties, DMXAA has also been investigated for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methylthiophen-2-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-14-6-8-17(12-15(14)2)19(22)21(11-10-20(4)5)13-18-9-7-16(3)23-18/h6-9,12H,10-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZUEHMOCASRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCN(C)C)CC2=CC=C(S2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。